![molecular formula C15H22FN3O2 B14332100 4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide CAS No. 106791-58-6](/img/structure/B14332100.png)
4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenoxy group, a propyl chain, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-(4-fluorophenoxy)propylamine, which is then reacted with N-methylpiperazine-1-carboxamide under controlled conditions. The reaction often requires the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on charcoal to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may bind to serotonin receptors, influencing neurotransmitter release and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(4-Fluorophenoxy)propyl]-N-methylamine hydrochloride
- 3-(4-Fluorophenoxy)propylamine
Uniqueness
Compared to similar compounds, 4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide is unique due to its specific structural features, such as the combination of a fluorophenoxy group and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
106791-58-6 |
|---|---|
Formule moléculaire |
C15H22FN3O2 |
Poids moléculaire |
295.35 g/mol |
Nom IUPAC |
4-[3-(4-fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H22FN3O2/c1-17-15(20)19-10-8-18(9-11-19)7-2-12-21-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Clé InChI |
FZFPSPNRZLHAQQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


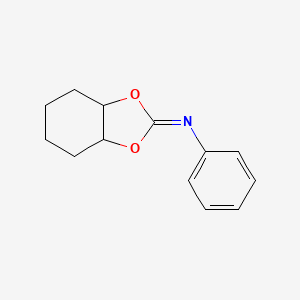

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
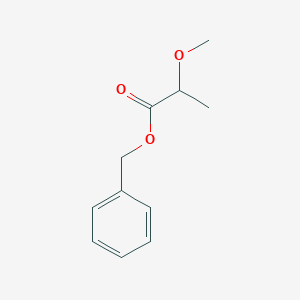
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
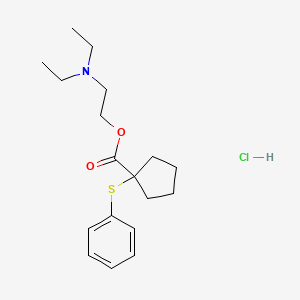
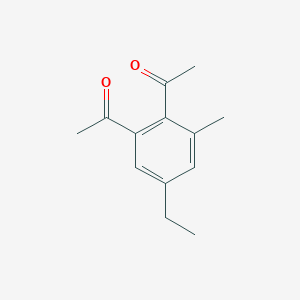
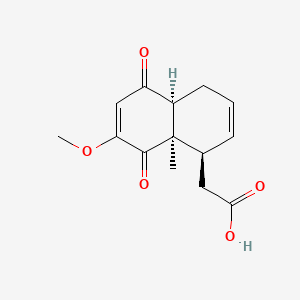
![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
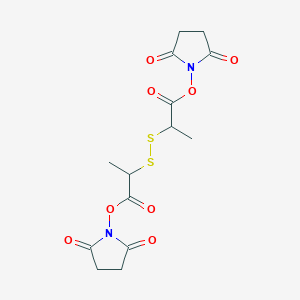
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
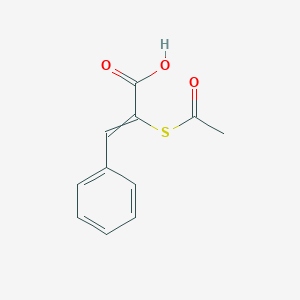
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
